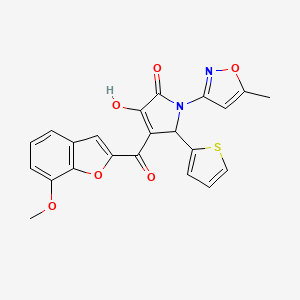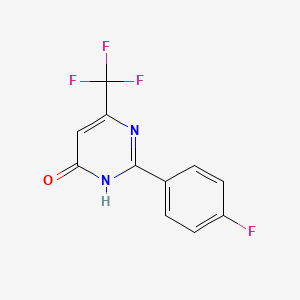
2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines. It is an important compound in the field of medicinal chemistry due to its various applications.
Applications De Recherche Scientifique
Synthesis of Trifluoromethylated Analogues
4-(Trifluoromethyl)pyrimidin-2(1H)-ones, including 2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, have been used in the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These compounds have potential applications in medicinal chemistry due to the importance of fluorine in bioactive molecules (Sukach et al., 2015).
Inhibitors of Gene Expression
This compound has been studied for its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Modifications of its structure have been explored to improve oral bioavailability and biological activity (Palanki et al., 2000).
Antimalarial Research
Derivatives of 2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one have been studied for their potential in treating malaria. One such derivative showed superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and exhibited significant in vivo efficacy against murine malaria (Chavchich et al., 2016).
Anticancer Applications
Derivatives have been synthesized for potential anticancer applications. Some compounds showed significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (Hosamani et al., 2015).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O/c12-7-3-1-6(2-4-7)10-16-8(11(13,14)15)5-9(18)17-10/h1-5H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOJCFDHYVQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

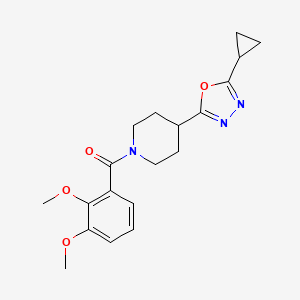
![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)


![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)
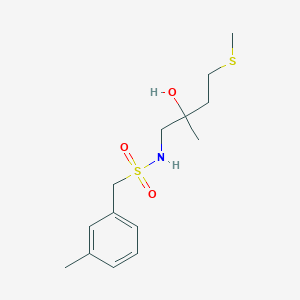

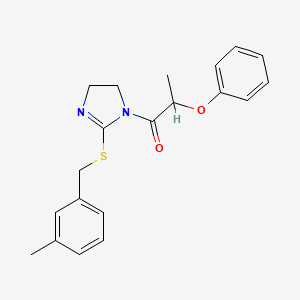

![N-[1-(furan-2-yl)ethyl]pyridin-2-amine](/img/structure/B2798414.png)

